9H-芴-9-基甲基-N-(5-氨基-1,2,3,3a,4,5,6,6a-八氢萘-2-基)甲酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

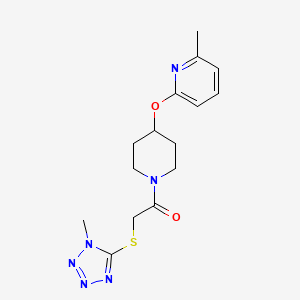

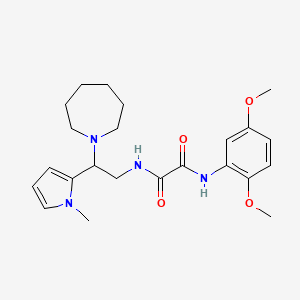

The synthesis of derivatives similar to the specified compound often involves the use of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) as a reagent for the synthesis of active esters of Fmoc-/Boc-/Z-amino acids. These processes are essential for creating building blocks for peptides and urea esters. Efficient synthesis methods employing isocyanates derived from Fmoc-amino acids have been described, leading to compounds obtained as crystalline solids fully characterized by various spectroscopic methods (Babu & Kantharaju, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category, including the fluoren-9-ylmethyl group, has been extensively studied. The crystal structure of related compounds reveals slight pyramidalization in the molecular plane of the O=C—NH—Cα unit, indicating some reduction in the character of the sp2 hybrids. These studies contribute to understanding the molecular geometry and electronic structure, which are pivotal for reactivity and interaction with other molecules (Yamada et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the fluoren-9-ylmethyl group are central to peptide chemistry. For instance, Fmoc-Cl is employed for synthesizing various esters of amino acids, which are then used as intermediates in peptide synthesis. These reactions are characterized by their simplicity, efficiency, and the high purity of the resulting compounds. The ability to form stable, crystalline solids with well-defined chemical properties is essential for subsequent applications in peptide synthesis and modification (Tantry & Babu, 2004).

科学研究应用

合成与表征

该化合物在保护氨基酸的合成中起着重要作用,这些氨基酸是肽合成中的关键中间体。例如,氟芴-9-基甲基-N-(1-羧基-2-甲基丁基)氨基甲酸酯在其晶体结构中展示了分子平面的金字塔化,显示了特定的键长和角度,这对于理解其在进一步合成步骤中的反应性和相互作用至关重要(Yamada et al., 2008)。同样,已经描述了2,4,5-三氯苯基-(9H-氟芴-9-基甲氧羰基氨基)甲基氨基甲酸酯的合成,强调了这些衍生物作为二肽基脲酯的构建块的重要性,展示了它们在肽构建中的实用性(Babu & Kantharaju, 2005)。

在肽合成中的用途

强调了9-氟芴基甲基氯甲酸酯(Fmoc-Cl)作为合成Fmoc-/Boc-/Z-氨基酸活性酯的试剂的用途,展示了它在肽合成中的多功能性和效率。这种方法有助于制备产率高且光学纯度好的化合物,这对于肽和蛋白质研究中的后续步骤至关重要(Tantry & Babu, 2003)。

方法论见解

使用9-氟芴基甲基氯甲酸酯(Fmoc-Cl)对氨基酸进行衍生化的研究揭示了方法论上的人为因素,例如在谷氨酸衍生化过程中形成9-氟芴基甲氧羰基吡咯酸,为分析化学应用提供了宝贵见解(Keller et al., 1987)。

分析化学应用

在液相色谱-质谱(LC-MS)研究中,合成并应用9-氟芴基甲基氯甲酸酯衍生物突显了该化合物在开发用于理解复杂生物基质的分析方法中的重要性(Lu等,1991年)。

高级应用

研究还扩展到9H-咔唑及其衍生物的探索,旨在生产用于药理应用的羟基化代谢物,展示了更广泛的化学家族在药物发现和开发中的多功能性和潜力(Waldau et al., 2009)。

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c24-16-9-14-11-17(12-15(14)10-16)25-23(26)27-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,14-17,22H,9-13,24H2,(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPVVTAJOAVUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC2CC1N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-fluoren-9-yl)methyl N-(5-amino-octahydropentalen-2-yl)carbamate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)